molecular formula C11H12N2O2 B1666002 6,7-dimethoxyquinolin-4-amine CAS No. 13425-92-8

6,7-dimethoxyquinolin-4-amine

Cat. No.: B1666002
CAS No.: 13425-92-8
M. Wt: 204.22 g/mol
InChI Key: UZVYGOXJMRZJFK-UHFFFAOYSA-N
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Description

Amiquinsin is an organic compound with the molecular formula C11H12N2O2 . It is known for its pharmacological properties and has been studied extensively for its potential therapeutic applications. Amiquinsin hydrochloride, a derivative of amiquinsin, has been particularly noted for its antihypertensive effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to prepare amiquinsin involves the following steps:

Industrial Production Methods

The industrial production of amiquinsin typically involves large-scale synthesis using the above-mentioned reactions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Amiquinsin undergoes various chemical reactions, including:

    Oxidation: Amiquinsin can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: Amiquinsin can undergo substitution reactions where different substituents replace the existing groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have distinct pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to amiquinsin but without the specific functional groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

Uniqueness

Amiquinsin is unique due to its specific functional groups and its potential antihypertensive properties. Unlike other quinoline derivatives, amiquinsin has shown promise in modulating blood pressure, making it a compound of interest for further pharmacological studies.

Properties

IUPAC Name

6,7-dimethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYGOXJMRZJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158613
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-92-8
Record name Amiquinsin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiquinsin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIQUINSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85HK85C137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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